Ciluprevir - 300832-84-2

Ciluprevir

Catalog Number: EVT-264886
CAS Number: 300832-84-2
Molecular Formula: C40H50N6O8S
Molecular Weight: 774.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
The compound, named BILN 2061, is an orally active inhibitor of the HCV NS3 protease and the first member of this new drug class to be tested in humans.
Ciluprevir is an orally bioavailable, peptidomimetic, macrocyclic compound with activity against hepatitis C virus (HCV). Ciluprevir binds non-covalently to the active center of the HCV NS3-4A serine protease and prevents processing of viral proteins required for replication.

Telaprevir (VX-950)

Compound Description: Telaprevir is a linear ketoamide-based inhibitor of the hepatitis C virus (HCV) NS3/4A protease. [, ] It forms a reversible covalent bond with the catalytic serine residue of the enzyme. [] Telaprevir was one of the first HCV protease inhibitors approved for clinical use, demonstrating significant antiviral activity against genotype 1 HCV. [, , , ]

Boceprevir (SCH-503034)

Compound Description: Boceprevir, similar to Telaprevir, is a linear ketoamide-based inhibitor of the HCV NS3/4A protease. [, , , ] It forms a reversible covalent bond with the catalytic serine residue of the enzyme. [] Boceprevir has demonstrated potent antiviral activity against HCV and was approved for clinical use. [, , , , ]

Relevance: Both SCH-6 and Ciluprevir target the HCV NS3/4A protease and share the ketoamide functional group, but differ in their overall structures. [, ] SCH-6, like Telaprevir and Boceprevir, is a linear molecule, while Ciluprevir possesses a macrocyclic structure. [, , ] The emergence of the A156T mutation, which confers resistance to both SCH-6 and Ciluprevir, highlights the potential for cross-resistance among HCV protease inhibitors. []

Danoprevir (ITMN-191)

Compound Description: Danoprevir is a macrocyclic noncovalent inhibitor of the HCV NS3/4A protease, belonging to a class of inhibitors that exhibit high potency and a high barrier to resistance. [, , ] It has demonstrated potent antiviral activity against a broad range of HCV genotypes. [, ]

Compound 1 (Acyclic BILN-2061 Analog)

Compound Description: Compound 1 is an acyclic analog of Ciluprevir (BILN-2061), designed to investigate the importance of the macrocyclic structure for overcoming drug resistance. [] Studies comparing Compound 1 to Ciluprevir revealed that the macrocyclic structure of Ciluprevir is crucial for maintaining activity against the D168Q resistance mutation. []

Relevance: As a direct analog of Ciluprevir lacking the macrocyclic structure, Compound 1 provides valuable insights into the structure-activity relationship of this class of HCV protease inhibitors. [] The comparison between the two compounds underscores the importance of the macrocyclic structure in Ciluprevir for potency and its ability to overcome specific drug resistance mutations. []

Overview

Ciluprevir, also known as BILN 2061, is a potent and selective inhibitor of the hepatitis C virus serine protease, which plays a crucial role in the viral replication cycle. This compound has been extensively studied for its potential in treating chronic hepatitis C infections. Ciluprevir belongs to a class of drugs known as protease inhibitors, which are essential in the management of hepatitis C due to their ability to inhibit viral replication.

Source and Classification

Ciluprevir is classified as a small molecule drug. It was developed by Boehringer Ingelheim and has undergone various clinical trials to evaluate its efficacy and safety in patients with chronic hepatitis C. The compound's development was driven by the need for effective antiviral therapies that can combat drug-resistant strains of the virus.

Synthesis Analysis

Methods and Technical Details

The synthesis of ciluprevir involves several advanced organic chemistry techniques, including ring-closing metathesis and palladium-catalyzed reactions. A notable method for synthesizing ciluprevir is described in detail in various studies, highlighting the use of convergent synthesis strategies that allow for efficient assembly of the complex molecular structure.

  1. Ring-Closing Metathesis: This method is pivotal in forming the macrocyclic structure of ciluprevir. The synthesis begins with readily available starting materials that undergo a series of transformations to introduce necessary functional groups.
  2. Palladium-Catalyzed Reactions: These reactions are utilized for introducing urea substituents and other modifications that enhance the compound's potency and selectivity against the hepatitis C virus protease.
Molecular Structure Analysis

Structure and Data

Ciluprevir's molecular structure is characterized by a complex arrangement that includes a thiazole moiety and a macrocyclic framework. The key structural features contributing to its inhibitory activity include:

  • Thiazole Ring: This component is crucial for binding to the active site of the hepatitis C virus serine protease.
  • Macrocyclic Structure: The cyclic nature of ciluprevir enhances its binding affinity and selectivity towards the target enzyme.

The molecular formula of ciluprevir is C21H26N4O3SC_{21}H_{26}N_{4}O_{3}S, with a molecular weight of approximately 402.52 g/mol. X-ray crystallography studies have provided detailed insights into its three-dimensional conformation, revealing how it interacts with the protease .

Chemical Reactions Analysis

Reactions and Technical Details

Ciluprevir undergoes specific chemical reactions that facilitate its synthesis and functionalization:

  1. Formation of Urea Bonds: The introduction of urea linkages is critical for enhancing the compound's interaction with the protease.
  2. Carbonylation Reactions: These reactions are employed to synthesize acyl sulfinamides, which are integral to ciluprevir's structure.

The synthesis process involves careful control of reaction conditions to optimize yield and minimize byproducts .

Mechanism of Action

Process and Data

Ciluprevir exerts its antiviral effects by binding to the active site of the hepatitis C virus serine protease, inhibiting its activity. This inhibition prevents the cleavage of viral polyproteins, which is essential for viral replication. The mechanism involves:

  • Competitive Inhibition: Ciluprevir competes with natural substrates for binding to the protease.
  • Conformational Changes: Upon binding, ciluprevir induces conformational changes in the protease that further inhibit its enzymatic function.

Studies have shown that ciluprevir retains potency against various drug-resistant variants of the hepatitis C virus, making it a valuable candidate in antiviral therapy .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Ciluprevir exhibits several important physical and chemical properties:

  • Solubility: It is soluble in organic solvents such as dimethyl sulfoxide but has limited solubility in water.
  • Stability: The compound demonstrates good stability under physiological conditions, which is essential for therapeutic efficacy.
  • Melting Point: Ciluprevir has a melting point range indicative of its solid-state properties, which can influence formulation strategies.

These properties are critical when considering ciluprevir's formulation into dosage forms suitable for clinical use .

Applications

Scientific Uses

Ciluprevir has significant applications in both clinical settings and research:

  • Antiviral Therapy: As a protease inhibitor, ciluprevir is primarily used in treating chronic hepatitis C infections, particularly in patients with resistant strains.
  • Research Tool: It serves as an important tool in pharmacological studies aimed at understanding hepatitis C virus biology and drug resistance mechanisms.

Ongoing research continues to explore ciluprevir's potential in combination therapies, enhancing treatment outcomes for patients with chronic hepatitis C .

Properties

CAS Number

300832-84-2

Product Name

Ciluprevir

IUPAC Name

(1S,4R,6S,14S,18R)-14-(cyclopentyloxycarbonylamino)-18-[7-methoxy-2-[2-(propan-2-ylamino)-1,3-thiazol-4-yl]quinolin-4-yl]oxy-2,15-dioxo-3,16-diazatricyclo[14.3.0.04,6]nonadec-7-ene-4-carboxylic acid

Molecular Formula

C40H50N6O8S

Molecular Weight

774.9 g/mol

InChI

InChI=1S/C40H50N6O8S/c1-23(2)41-38-43-32(22-55-38)31-19-34(28-16-15-26(52-3)17-30(28)42-31)53-27-18-33-35(47)45-40(37(49)50)20-24(40)11-7-5-4-6-8-14-29(36(48)46(33)21-27)44-39(51)54-25-12-9-10-13-25/h7,11,15-17,19,22-25,27,29,33H,4-6,8-10,12-14,18,20-21H2,1-3H3,(H,41,43)(H,44,51)(H,45,47)(H,49,50)/t24-,27-,29+,33+,40-/m1/s1

InChI Key

PJZPDFUUXKKDNB-XJTCTOBSSA-N

SMILES

CC(C)NC1=NC(=CS1)C2=NC3=C(C=CC(=C3)OC)C(=C2)OC4CC5C(=O)NC6(CC6C=CCCCCCC(C(=O)N5C4)NC(=O)OC7CCCC7)C(=O)O

Solubility

Soluble in DMSO

Synonyms

BILN 2061; BILN-2061; BILN2061; BILN-2061ZW; BILN2061ZW; BILN 2061ZW; Ciluprevir

Canonical SMILES

CC(C)NC1=NC(=CS1)C2=NC3=C(C=CC(=C3)OC)C(=C2)OC4CC5C(=O)NC6(CC6C=CCCCCCC(C(=O)N5C4)NC(=O)OC7CCCC7)C(=O)O

Isomeric SMILES

CC(C)NC1=NC(=CS1)C2=NC3=C(C=CC(=C3)OC)C(=C2)O[C@@H]4C[C@H]5C(=O)N[C@@]6(C[C@H]6C=CCCCCC[C@@H](C(=O)N5C4)NC(=O)OC7CCCC7)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.